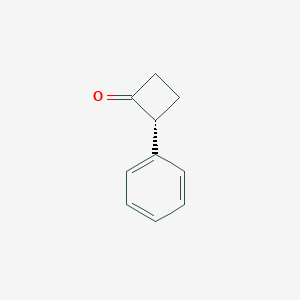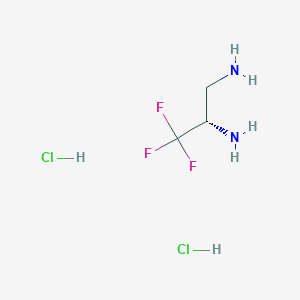![molecular formula C12H17NO B8063865 1-[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine](/img/structure/B8063865.png)
1-[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine is a synthetic organic compound that falls under the category of substituted amphetamines
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the preparation of 6-methoxy-1-tetralone via the hydrogenation of 6-methoxy-naphthalene. This is followed by a reductive amination reaction with formaldehyde and ammonium formate to yield the final product.
Route 2: Another synthetic route involves the direct amination of 6-methoxy-1,2,3,4-tetrahydronaphthalene using ammonia and an appropriate reducing agent, such as lithium aluminum hydride, under controlled temperature and pressure conditions.
Industrial Production Methods:
Industrial production methods typically involve the optimization of the above synthetic routes to achieve high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically yielding the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of de-methylated or fully saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are also possible, leading to various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents (Br2, Cl2), nitration agents (HNO3).
Major Products Formed:
Oxidation Products: Corresponding ketones and carboxylic acids.
Reduction Products: De-methylated analogs and fully saturated compounds.
Substitution Products: Various halogenated, nitrated, and other substituted derivatives.
科学研究应用
1-[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential use in the development of therapeutic agents, particularly those targeting the central nervous system.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用机制
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific receptors in the brain, such as serotonin and dopamine receptors, modulating their activity.
Pathways Involved: The activation or inhibition of these receptors leads to changes in neurotransmitter release and signal transduction pathways, ultimately influencing physiological and psychological processes.
相似化合物的比较
Amphetamine: Lacks the methoxy group and tetrahydronaphthalenyl structure, leading to different pharmacological effects.
Methamphetamine: Shares the amine functional group but differs in the substitution pattern and overall molecular structure.
MDMA (3,4-methylenedioxymethamphetamine): Has a similar amine group but with a methylenedioxy ring structure, resulting in distinct chemical and biological properties.
属性
IUPAC Name |
[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h5-7,10H,2-4,8,13H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCAWOYQXQCEEV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H](CCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3R,4S,5R)-4,5-dibenzoyloxy-2-[4-(benzylcarbamoylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B8063784.png)
![[(3R,4S,5R)-4,5-dibenzoyloxy-2-[2-oxo-4-(pentylcarbamoylamino)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B8063787.png)
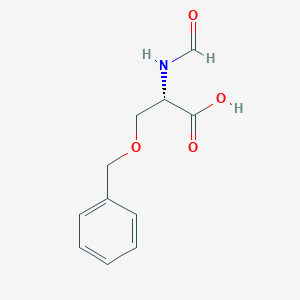
![N-[[(5-chloro-2-benzothiazolyl)-thio]-phenyl-acetyl]-l-cysteine](/img/structure/B8063804.png)
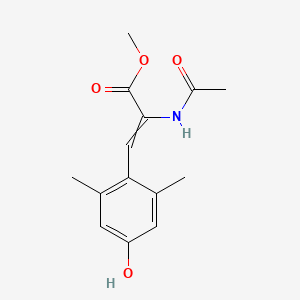
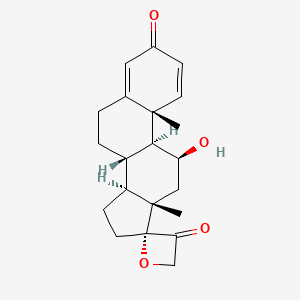
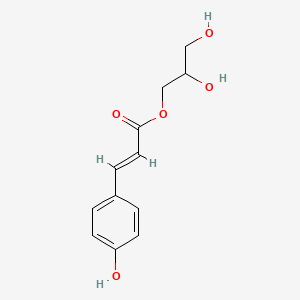
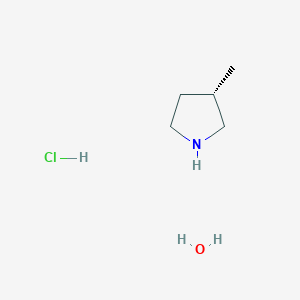
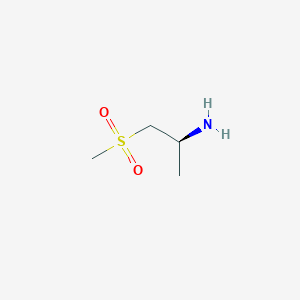
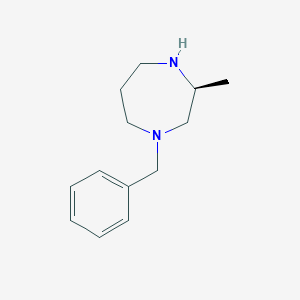
![[(3S)-3-methylpyrrolidin-3-yl]methanol](/img/structure/B8063883.png)
![(S)-1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B8063886.png)
